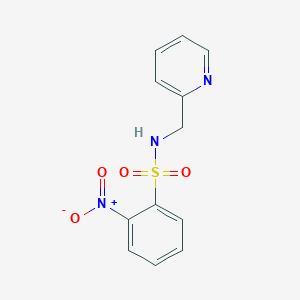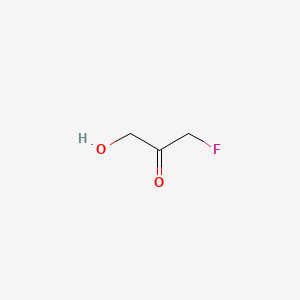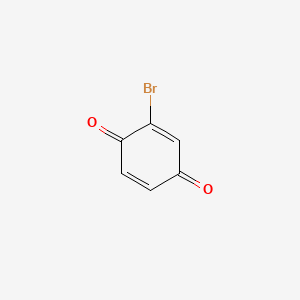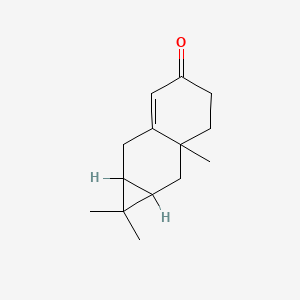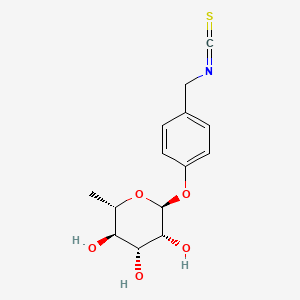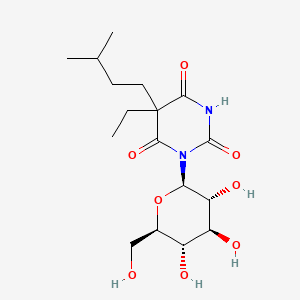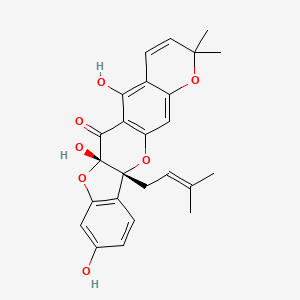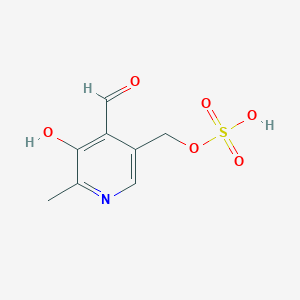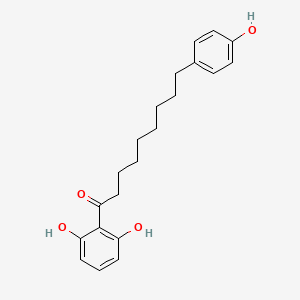
N-Hydroxyoctanamide
Vue d'ensemble
Description
L'acide caprylhydroxamique, également connu sous le nom d'acide octanohydroxamique, est un composé organique de formule chimique C_8H_17NO_2. Il s'agit d'un solide blanc ou brunâtre dérivé de la noix de coco, principalement utilisé comme conservateur et agent chélateur dans diverses formulations. Ce composé est efficace contre les bactéries, les levures et les moisissures, ce qui en fait un ingrédient précieux dans les produits de soins personnels tels que les revitalisants, les shampooings et autres articles cosmétiques .
Applications De Recherche Scientifique
Caprylhydroxamic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
N-Hydroxyoctanamide, also known as Caprylhydroxamic Acid, primarily targets bacteria, fungi, and mold in cosmetic formulations . It acts as a natural bactericidal and bacteriostatic agent .
Mode of Action
The mechanism of action of this compound is based on its ability to act as a chelating agent . Metals such as iron and copper are essential for the growth and reproduction of microorganisms . This compound effectively binds these metals, making them unavailable to microorganisms and thus inhibiting their growth and reproduction .
Biochemical Pathways
By binding to essential metals, this compound can disrupt the normal functioning of these pathways, leading to the inhibition of microbial growth .
Result of Action
The primary molecular effect of this compound is the chelation of metal ions, which results in the inhibition of microbial growth and reproduction . On a cellular level, this can lead to a decrease in the population of bacteria, fungi, and mold in the environment where this compound is present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can affect its mode of action. Additionally, factors such as pH, temperature, and the presence of other substances in a cosmetic formulation can potentially impact the stability and efficacy of this compound .
Analyse Biochimique
Biochemical Properties
N-Hydroxyoctanamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with hydroxamate hydrolases, inhibiting their activity . This inhibition is crucial in various biochemical pathways where hydroxamate hydrolases are involved. Additionally, this compound can be used as an extractant for alkaloids, which are essential in pharmaceutical and natural product research .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting hydroxamate hydrolases, this compound can alter the normal functioning of cells, leading to changes in metabolic flux and gene expression patterns. These changes can impact cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It binds to the active site of hydroxamate hydrolases, inhibiting their catalytic activity. This inhibition leads to a decrease in the hydrolysis of hydroxamic acids, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of hydroxamate hydrolases, resulting in prolonged changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit hydroxamate hydrolases without causing significant toxicity. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with hydroxamate hydrolases. By inhibiting these enzymes, this compound affects the hydrolysis of hydroxamic acids, leading to changes in metabolite levels and metabolic flux. This inhibition can impact the overall metabolic balance within cells, influencing energy production, biosynthesis, and other essential cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with its target enzymes and biomolecules effectively, leading to the desired biochemical effects .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acide caprylhydroxamique peut être synthétisé selon plusieurs méthodes. Une méthode courante consiste à faire réagir le chlorhydrate d'hydroxylamine avec une solution alcoolique, suivie de l'ajout de n-octoate. La réaction est effectuée à une température contrôlée de 5 à 15 °C, le pH étant ajusté à 5,0 à 6,5. Le mélange est ensuite réagi à 20 à 40 °C pendant 1 à 3 heures. Après la réaction, le produit est refroidi, filtré et recristallisé pour obtenir de l'acide caprylhydroxamique pur .
Méthodes de production industrielle : Dans les environnements industriels, l'acide caprylhydroxamique est produit selon une méthode similaire, mais à plus grande échelle. Le processus implique l'utilisation de chlorhydrate d'hydroxylamine, d'une solution alcoolique et de n-octoate, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés. Le milieu réactionnel est généralement un système alcool-eau, qui est sûr, économique et peut être réutilisé, ce qui réduit les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions : L'acide caprylhydroxamique subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le groupe fonctionnel hydroxamique peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques dépendent du résultat souhaité.
Réactifs et conditions courants :
Oxydation et réduction : Les réactifs et les conditions spécifiques varient, mais les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Produits principaux :
Chélation : Formation de complexes métalliques.
Oxydation et réduction : Selon la réaction, les produits peuvent inclure diverses formes oxydées ou réduites du composé.
4. Applications de la recherche scientifique
L'acide caprylhydroxamique a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme agent chélateur pour stabiliser les ions métalliques dans diverses réactions chimiques.
5. Mécanisme d'action
L'acide caprylhydroxamique exerce ses effets principalement par la chélation. Le groupe fonctionnel hydroxamique se lie aux ions métalliques, formant des complexes stables. Ce processus de chélation empêche les ions métalliques de catalyser des réactions indésirables, stabilisant ainsi les formulations et protégeant contre la croissance microbienne . Dans les systèmes biologiques, il peut inhiber des enzymes telles que l'uréase en se liant au site actif, empêchant ainsi l'enzyme de catalyser sa réaction .
Composés similaires :
Acide benzohydroxamique : Un autre acide hydroxamique ayant des propriétés chélatrices similaires mais des applications différentes.
Acide salicylhydroxamique : Connu pour son utilisation comme inhibiteur de l'uréase, similaire à l'acide caprylhydroxamique.
Acide acétohydroxamique : Utilisé dans les applications médicales, en particulier pour le traitement des infections urinaires.
Unicité : L'acide caprylhydroxamique est unique en raison de son efficacité optimale dans la plage de pH légèrement acide à neutre, ce qui le rend particulièrement adapté aux produits de soins personnels. Sa capacité à former des complexes stables avec une large gamme d'ions métalliques et ses propriétés antimicrobiennes le distinguent encore des autres acides hydroxamiques .
Comparaison Avec Des Composés Similaires
Benzohydroxamic Acid: Another hydroxamic acid with similar chelating properties but different applications.
Salicylhydroxamic Acid: Known for its use as a urease inhibitor, similar to caprylhydroxamic acid.
Acetohydroxamic Acid: Used in medical applications, particularly for treating urinary tract infections.
Uniqueness: Caprylhydroxamic acid is unique due to its optimal effectiveness in the slightly acidic to neutral pH range, making it particularly suitable for personal care products. Its ability to form stable complexes with a wide range of metal ions and its antimicrobial properties further distinguish it from other hydroxamic acids .
Propriétés
IUPAC Name |
N-hydroxyoctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUVUPQQFXCJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074609 | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7377-03-9 | |
| Record name | Octanohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylhydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyoctanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY805K99W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between N-Hydroxyoctanamide and msAPAH?
A1: The study of this compound in complex with msAPAH provides valuable insights into the enzyme's structure and function. APAH enzymes play a crucial role in the metabolism of polyamines, which are essential for cell growth and differentiation. Understanding how inhibitors like this compound interact with APAH can contribute to the development of novel therapeutic agents targeting polyamine metabolism, potentially for applications in areas like cancer treatment where polyamine modulation is a target.
Q2: What information does the crystal structure of msAPAH complexed with this compound reveal about their interaction?
A: The crystal structure of msAPAH in complex with this compound provides a detailed view of the enzyme's active site and how this compound binds to it []. This information can be used to understand the specific interactions between the inhibitor and the amino acid residues in the active site, such as hydrogen bonding and hydrophobic interactions. This knowledge is crucial for structure-based drug design and for understanding the mechanism of inhibition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)
![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)
